3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide
説明
特性
分子式 |
C14H18N4O |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
3-amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H18N4O/c15-13-12(17-11-8-4-5-9-18(11)13)14(19)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,15H2,(H,16,19) |
InChIキー |
JJEJKXQKANKVIZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C2=C(N3C=CC=CC3=N2)N |
製品の起源 |
United States |
準備方法
Reaction Optimization
-
Aldehyde Selection : Substituted benzaldehydes with electron-donating groups (e.g., methyl, methoxy) improve reaction yields. For example, p-tolualdehyde achieved a 51.2% yield in forming the imidazo core.
-
Isocyanide Role : 4-Chlorophenyl isocyanide is commonly used, but cyclohexyl isocyanide derivatives require protective strategies to avoid undesired cyclization.
-
Catalysis : Scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (PTSA) are effective catalysts, with Sc(OTf)₃ enhancing yields in polar solvents like methanol.
Table 1: GBB-3CR Conditions for Imidazo[1,2-a]pyridine Derivatives
| Aldehyde | Isocyanide | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde | 4-Chlorophenyl | PTSA | 51.2 | |
| p-Tolualdehyde | 4-Chlorophenyl | Sc(OTf)₃ | 45.8 | |
| Glyoxylic acid | tert-Butyl | None | 63 |
Post-Functionalization via Carboxamide Coupling
The 2-carboxamide group in Compound X is often introduced post-synthesis. Continuous flow systems enable efficient coupling of imidazo[1,2-a]pyridine-2-carboxylic acids with amines.
Carboxylic Acid Synthesis
Bromopyruvic acid reacts with 2-aminopyridines in a microreactor (125°C, 10 min residence time) to yield imidazo[1,2-a]pyridine-2-carboxylic acids. For example, 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid was synthesized in 72% yield.
Amide Bond Formation
The carboxylic acid is activated using EDC/HOBt and coupled with cyclohexylamine. Key parameters:
Table 2: Coupling Efficiency with Cyclohexylamine
| Carboxylic Acid Derivative | Coupling Agent | Yield (%) | Reference |
|---|---|---|---|
| 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | EDC/HOBt | 62 | |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | EDC/HOBt | 65 |
To circumvent challenges in direct cyclohexyl group introduction, convertible isocyanides (e.g., tert-butyl or 1,1,3,3-tetramethylbutyl) are employed in the GBB-3CR. Post-reaction dealkylation yields primary amines, which undergo reductive amination with cyclohexanone.
Steps:
Table 3: Reductive Amination Outcomes
Structural Confirmation and Analytical Data
Single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) validate the imidazo[1,2-a]pyridine scaffold. For example, compound 15 (orthorhombic crystal system, space group P2₁2₁2₁) confirmed bond lengths and angles matching DFT predictions.
化学反応の分析
Types of Reactions
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, enhancing its biological activity.
Substitution: Substitution reactions, such as aminomethylation and arylmethylation, are commonly performed using electrochemical conditions.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) are commonly used reagents for oxidation reactions.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents for reduction reactions.
Substitution: N-methylanilines and electrochemical conditions are used for aminomethylation and arylmethylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
科学的研究の応用
Antiviral Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit antiviral properties, particularly against HIV-1. A study focused on the synthesis and evaluation of various derivatives, including 3-amino compounds, indicated that these structures could inhibit viral replication effectively. The mechanism involves binding to the allosteric site of reverse transcriptase, disrupting its function and preventing the virus from replicating within host cells .
Key Findings:
- Compound : 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide
- Target : HIV-1 reverse transcriptase
- Result : Significant inhibition of viral replication
Anticancer Potential
The anticancer properties of 3-amino derivatives have been explored extensively. In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3), revealed that these compounds induce cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study Summary:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 20 | Cell cycle arrest |
These findings suggest that the compound holds promise as a lead candidate for further development in cancer therapy .
Neuroprotective Effects
The neuroprotective potential of imidazo[1,2-a]pyridine derivatives has gained attention in the context of Alzheimer’s disease. Recent studies have shown that these compounds can inhibit key enzymes involved in neurodegeneration, such as BACE1 and acetylcholinesterase. The dual inhibition mechanism is believed to enhance cognitive function by reducing amyloid-beta plaque formation.
Research Insights:
- Target Enzymes : BACE1 and acetylcholinesterase
- Observed Effects : Enhanced neuroprotection and cognitive improvement in animal models of Alzheimer’s disease .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antiviral | HIV-1 | Viral replication inhibition | 2020 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anticancer | PC-3 (prostate cancer) | IC50 = 20 µM | 2023 |
| Neuroprotective | Alzheimer's disease model | BACE1 inhibition | 2024 |
作用機序
The mechanism of action of 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as BACE1 and BuChE, which are involved in the pathogenesis of Alzheimer’s disease . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential.
類似化合物との比較
Structural Variations and Structure-Activity Relationships (SAR)
The imidazo[1,2-a]pyridine-2-carboxamide scaffold is highly modular, with substituents at the 3-, 5-, 6-positions and the N-aryl/alkyl carboxamide group significantly affecting biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Position of Carboxamide and Amino Groups: highlights that 2-carboxamide derivatives (e.g., IPA-28) exhibit stronger antitubercular activity (MIC: 17–30 μM) compared to 3-carboxamide analogs, which are less potent . The cyclohexyl group in the target compound introduces steric bulk and lipophilicity, which could improve metabolic stability compared to smaller alkyl or aromatic groups (e.g., N-phenyl in IPA-28) .
Halogen and Methyl Substituents: Chlorine at the 6-position (e.g., in and ) is common in analogs but lacks reported activity data. Halogens typically enhance target binding but may increase cytotoxicity .
Carboxamide Modifications :
- Aryl carboxamides (e.g., N-(4-methoxyphenyl) in ) may engage in π-π stacking with enzyme residues, whereas the cyclohexyl group in the target compound could favor hydrophobic interactions .
生物活性
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide (abbreviated as 3-Amino-CIP) is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of 3-Amino-CIP, focusing on its potential therapeutic applications, mechanisms of action, and significant findings from recent research.
Antiviral Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit antiviral properties. Specifically, studies have highlighted their effectiveness against HIV-1, where compounds related to 3-Amino-CIP have shown promise as nucleoside reverse transcriptase inhibitors (NNRTIs) . The molecular modeling studies suggest that these compounds interact with the allosteric site of the reverse transcriptase enzyme, potentially inhibiting viral replication.
Anticancer Properties
3-Amino-CIP and its derivatives have also been evaluated for their anticancer activities. A study demonstrated that various substituted benzyl-1H-1,2,3-triazol-4-yl-N-cyclohexylimidazo[1,2-a]pyridin-3-amines exhibited moderate to potent inhibition of BACE1 and BuChE enzymes, which are implicated in Alzheimer's disease and other neurodegenerative disorders . The most active compounds showed IC50 values of approximately 8.9 μM for BACE1 and 2.5 μM for BuChE.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research identified 3-amino-imidazo[1,2-a]pyridines as novel inhibitors of glutamine synthetase in Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values as low as 0.38 μM . This positions them as potential candidates for new tuberculosis therapies.
Enzyme Inhibition
The biological activity of 3-Amino-CIP is largely attributed to its ability to inhibit specific enzymes. For instance:
- BACE1 Inhibition : BACE1 is crucial in the production of amyloid-beta peptides linked to Alzheimer’s disease. Compounds derived from 3-Amino-CIP have shown significant inhibitory effects on this enzyme.
- Glutamine Synthetase Inhibition : The inhibition of glutamine synthetase in Mycobacterium tuberculosis highlights a mechanism through which these compounds exert their antimicrobial effects.
Antioxidant Activity
In addition to enzyme inhibition, certain derivatives of 3-Amino-CIP have exhibited antioxidant properties. This activity is essential for mitigating oxidative stress-related damage in cells, which is a contributing factor in various diseases including cancer and neurodegenerative disorders .
Study on Alzheimer's Disease
A comprehensive study synthesized a series of N-cyclohexylimidazo[1,2-a]pyridine derivatives and assessed their biological activities. The findings revealed that specific compounds not only inhibited BACE1 but also demonstrated significant antioxidant activity . The most promising candidates were further subjected to docking studies to elucidate their binding mechanisms.
Tuberculosis Inhibition Study
Another pivotal study focused on the synthesis and evaluation of various 3-amino-imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The results indicated that these compounds could serve as effective inhibitors of glutamine synthetase, with implications for developing new tuberculosis treatments .
Summary of Biological Activities
| Compound | Activity Type | Target Enzyme/Pathogen | IC50 Value (μM) |
|---|---|---|---|
| 3-Amino-CIP | HIV-1 Inhibition | Reverse Transcriptase | Not specified |
| Derivative A | Alzheimer's Treatment | BACE1 | 8.9 |
| Derivative B | Alzheimer's Treatment | BuChE | 2.5 |
| Derivative C | Tuberculosis Treatment | Glutamine Synthetase | 0.38 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via coupling reactions between imidazo[1,2-a]pyridine-2-carboxylic acid derivatives and cyclohexylamine. Key steps include:
- Activation of the carboxylic acid using reagents like HATU or EDCl/HOBt for amide bond formation .
- Purification via flash chromatography (e.g., using methanol/dichloromethane gradients) or crystallization from solvents like acetone/ether mixtures to achieve >95% purity .
- Optimization of reaction temperature (typically 25–80°C) and base selection (e.g., DIPEA or NaHCO₃) to enhance yields .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm the cyclohexyl group (δ 1.2–2.1 ppm for cyclohexyl protons) and imidazo[1,2-a]pyridine core (aromatic protons δ 7.5–9.0 ppm) .
- LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z 315.2) and monitor purity .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect byproducts .
Q. How is the compound initially screened for biological activity in academic research?
- Methodology :
- In vitro assays : Test against bacterial (e.g., Mycobacterium tuberculosis) or protozoan (e.g., Trypanosoma brucei) targets using microdilution to determine MIC/IC₅₀ values .
- Cytotoxicity screening : Use MRC-5 fibroblasts or PMM macrophages to calculate selectivity indexes (e.g., IC₅₀ > 50 μM for safe profiles) .
Advanced Research Questions
Q. How do structural modifications at the 2-carboxamide position influence biological activity, particularly against enzymes like InhA in Mycobacterium tuberculosis?
- Methodology :
- SAR studies : Compare 2-carboxamide derivatives with 3-carboxamide analogs. Evidence shows 2-carboxamides exhibit weaker MICs (17–30 μM) due to altered binding to InhA’s active site .
- Molecular docking : Use AutoDock Vina to model interactions with InhA (PDB ID: 4TZK). The cyclohexyl group may occupy hydrophobic pockets, while the amino group forms hydrogen bonds with NAD+ cofactors .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardize assays : Use identical parasite strains (e.g., T. b. brucei strain 427) and culture conditions (e.g., 37°C, 5% CO₂) to minimize variability .
- Solubility adjustments : Introduce PEG linkers or co-solvents (e.g., DMSO ≤1%) to improve compound dissolution and bioavailability .
Q. How can computational methods guide the optimization of pharmacokinetic properties (e.g., logP, metabolic stability)?
- Methodology :
- ADMET prediction : Use SwissADME to optimize logP (target 2–3) by substituting the cyclohexyl group with smaller alkyl chains .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify vulnerable sites (e.g., imidazo ring oxidation) .
Q. What role does the cyclohexyl substituent play in target selectivity and toxicity?
- Methodology :
- Comparative studies : Synthesize analogs with alternative N-substituents (e.g., benzyl, isopropyl) and compare cytotoxicity (e.g., MTT assays on HEK293 cells). Cyclohexyl groups often enhance membrane permeability while reducing off-target effects .
- Proteomic profiling : Use affinity chromatography to identify binding partners and assess selectivity .
Q. How does the compound compare to structurally related imidazo[1,2-a]pyridine derivatives in antikinetoplastid activity?
- Methodology :
- Head-to-head assays : Test against (E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide, which shows IC₅₀ = 1.35 μM for T. b. brucei. The amino group in the target compound may enhance solubility but reduce membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
